Cas no 2229370-47-0 ((2,5-difluoro-4-nitrophenyl)methyl(methyl)amine)

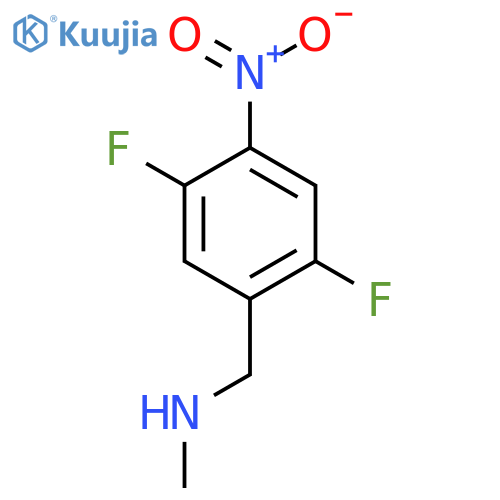

2229370-47-0 structure

商品名:(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine

(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- (2,5-difluoro-4-nitrophenyl)methyl(methyl)amine

- 2229370-47-0

- EN300-1788200

- [(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine

-

- インチ: 1S/C8H8F2N2O2/c1-11-4-5-2-7(10)8(12(13)14)3-6(5)9/h2-3,11H,4H2,1H3

- InChIKey: RKPAYJILLYQLJD-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1CNC)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 202.05538383g/mol

- どういたいしつりょう: 202.05538383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788200-10.0g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 10g |

$3131.0 | 2023-06-02 | ||

| Enamine | EN300-1788200-0.05g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 0.05g |

$612.0 | 2023-09-19 | ||

| Enamine | EN300-1788200-0.5g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 0.5g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1788200-2.5g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 2.5g |

$1428.0 | 2023-09-19 | ||

| Enamine | EN300-1788200-0.25g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 0.25g |

$670.0 | 2023-09-19 | ||

| Enamine | EN300-1788200-10g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 10g |

$3131.0 | 2023-09-19 | ||

| Enamine | EN300-1788200-1g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 1g |

$728.0 | 2023-09-19 | ||

| Enamine | EN300-1788200-5g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 5g |

$2110.0 | 2023-09-19 | ||

| Enamine | EN300-1788200-1.0g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 1g |

$728.0 | 2023-06-02 | ||

| Enamine | EN300-1788200-5.0g |

[(2,5-difluoro-4-nitrophenyl)methyl](methyl)amine |

2229370-47-0 | 5g |

$2110.0 | 2023-06-02 |

(2,5-difluoro-4-nitrophenyl)methyl(methyl)amine 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

2229370-47-0 ((2,5-difluoro-4-nitrophenyl)methyl(methyl)amine) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬